6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one
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Overview
Description
6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a Friedel-Crafts acylation reaction followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)hexahydro-1-benzofuran-2(3H)-one
- 6-(4-Propylphenyl)hexahydro-1-benzofuran-2(3H)-one
- 6-(4-Isopropylphenyl)hexahydro-1-benzofuran-2(3H)-one
Uniqueness
6-(4-Ethylphenyl)hexahydro-1-benzofuran-2(3H)-one may exhibit unique properties due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.
Properties
CAS No. |
143459-19-2 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C16H20O2/c1-2-11-3-5-12(6-4-11)13-7-8-14-10-16(17)18-15(14)9-13/h3-6,13-15H,2,7-10H2,1H3 |
InChI Key |
VFSGWNIXBUPIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCC3CC(=O)OC3C2 |
Origin of Product |
United States |
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